MI-nc (hydrochloride)
MI-nc (hydrochloride)
Menin, a product of the multiple endocrine neoplasia gene, is an essential component of histone methyltransferase complexes involving the mixed lineage leukemia (MLL) gene product. Also, the leukemogenic activity of MLL fusion proteins depends on their direct interaction with menin. MI-nc is a weak inhibitor of the menin-MLL fusion protein interaction (IC50 = 193 μM). It is intended as a negative control compound for tests involving MI-2, which more potently binds menin, blocks the menin-MLL interaction (IC50 = 0.45 μM), and induces apoptosis in cells expressing MLL fusion proteins.
Brand Name:
Vulcanchem
CAS No.:
1934302-23-4
VCID:
VC0005411
InChI:
InChI=1S/C14H16N6S2.2ClH/c1-2-10-7-11-12(15-8-16-13(11)22-10)19-3-5-20(6-4-19)14-18-17-9-21-14;;/h7-9H,2-6H2,1H3;2*1H
SMILES:
CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NN=CS4.Cl.Cl
Molecular Formula:
C14H18Cl2N6S2
Molecular Weight:
405.4
MI-nc (hydrochloride)
CAS No.: 1934302-23-4
Cat. No.: VC0005411
Molecular Formula: C14H18Cl2N6S2
Molecular Weight: 405.4
* For research use only. Not for human or veterinary use.
Specification
| Description | Menin, a product of the multiple endocrine neoplasia gene, is an essential component of histone methyltransferase complexes involving the mixed lineage leukemia (MLL) gene product. Also, the leukemogenic activity of MLL fusion proteins depends on their direct interaction with menin. MI-nc is a weak inhibitor of the menin-MLL fusion protein interaction (IC50 = 193 μM). It is intended as a negative control compound for tests involving MI-2, which more potently binds menin, blocks the menin-MLL interaction (IC50 = 0.45 μM), and induces apoptosis in cells expressing MLL fusion proteins. |
|---|---|
| CAS No. | 1934302-23-4 |
| Molecular Formula | C14H18Cl2N6S2 |
| Molecular Weight | 405.4 |
| IUPAC Name | 6-ethyl-4-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine;dihydrochloride |
| Standard InChI | InChI=1S/C14H16N6S2.2ClH/c1-2-10-7-11-12(15-8-16-13(11)22-10)19-3-5-20(6-4-19)14-18-17-9-21-14;;/h7-9H,2-6H2,1H3;2*1H |
| Standard InChI Key | QFOIGNCIUPMVOO-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NN=CS4.Cl.Cl |
| Appearance | Assay:≥98%A crystalline solid |
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